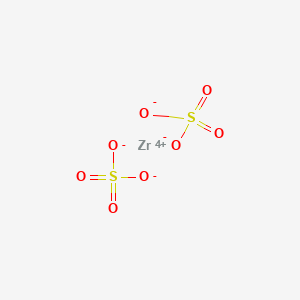
Sulfato de zirconio
Descripción general
Descripción
Zirconium sulfate is a white crystalline inorganic compound that is used in a wide range of scientific research applications. It is a highly soluble salt composed of zirconium and sulfate ions. Zirconium sulfate is often found in the form of a hexahydrate, which is a crystalline solid with six water molecules attached to each zirconium sulfate molecule. It is a versatile compound with many applications in the scientific research field, including biochemical and physiological effects, synthesis methods, and laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis de Nanomateriales
El sulfato de zirconio se utiliza en la síntesis de nanomateriales basados en zirconia. Estos nanomateriales tienen una amplia gama de aplicaciones debido a sus propiedades únicas. Los métodos de síntesis incluyen hidrotermal, solvotermal, sol-gel, microondas, combustión en solución y coprecipitación . Las nanopartículas de zirconia son particularmente valiosas por su alta resistencia a la propagación de grietas y su estabilidad térmica, lo que las hace adecuadas para diversas aplicaciones industriales.
Procesos Metalúrgicos
En metalurgia, el this compound juega un papel en el método de precipitación de sulfato básico. Este método se utiliza para recuperar zirconio de soluciones de lixiviación ácida de minerales como la eudialita después de la extracción de tierras raras . El proceso permite la precipitación selectiva de zirconio, lo cual es crucial para producir compuestos de zirconio de alta pureza utilizados en diversas aleaciones y reactores nucleares.
Desarrollo de Celdas de Combustible
El this compound es un precursor en la preparación de óxido de zirconio de alta superficie, que es esencial para las celdas de combustible de óxido sólido . Estas celdas de combustible funcionan a altas temperaturas y pueden convertir la energía química en energía eléctrica con alta eficiencia. El óxido de zirconio proporciona una excelente conductividad iónica y estabilidad química, que son críticas para el rendimiento a largo plazo de estas celdas.
Aplicaciones Biomédicas
El campo biomédico se beneficia del uso del this compound en el desarrollo de biosensores y sistemas de administración de fármacos. Los compuestos basados en zirconio son biocompatibles y se pueden utilizar para crear sensores que detectan señales biológicas o para transportar agentes terapéuticos a sitios específicos dentro del cuerpo .
Catálisis
El this compound se utiliza como catalizador y soporte de catalizador en diversas reacciones químicas . Sus propiedades superficiales y estabilidad en condiciones de reacción lo convierten en una excelente opción para catalizar reacciones en la industria química, incluidas las que intervienen en la producción de polímeros y compuestos orgánicos.
Extracción y Purificación
El compuesto está involucrado en los procesos de extracción y purificación de zirconio y hafnio a partir de zirconato de sodio. El this compound se utiliza como alimentación para intercambiadores de aniones, que son parte del proceso de purificación para obtener productos de zirconio de alta calidad .
Mecanismo De Acción
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Zirconium-based nanomaterials, including zirconium sulfate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .
Análisis Bioquímico
Biochemical Properties
Zirconium sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, zirconium sulfate is known to be involved in spectroscopic techniques of zirconium determination including molecular and atomic spectrometry, X-ray fluorescence analysis, and electrochemical and activation methods .
Molecular Mechanism
At the molecular level, zirconium sulfate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its structure looks like half‐period shifted counterdirected chains built‐up by zirconium atoms linked by triangle pyramids of sulfate groups .
Propiedades
IUPAC Name |
zirconium(4+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.Zr/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAUZSQITFJWPS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zr(SO4)2, O8S2Zr | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | zirconium(IV) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021466 | |
| Record name | Zirconium(IV) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous zirconium sulfate is a colorless microcrystalline solid. Zirconium sulfate is also obtained as a white crystalline tetrahydrate, ZrSO4.4H2O. Both forms are soluble in water and noncombustible. It is corrosive to aluminum. It is used in chemical analysis, as an additive for lubricants, and for many other uses., Liquid; Pellets or Large Crystals, Hygroscopic; [HSDB] Colorless solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8487 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Crystalline solid. Converted to monohydrate at 100 °C, to anhydrous form at 380 °C; solubility in water at 18 °C: 52.5 g/100 g solution. A solution at room temperature deposits a solid on standing. The more dilute the solution the more rapid the decomposition /Zirconium sulfate tetrahydrate/, Soluble in water, Slightly soluble in ethanol | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 3.22 g/cu cm, White tetragonal crystals; density: 2.80 g/cu cm. Very soluble in water /Zirconium sulfate tetrahydrate/, White crystalline powder; bulk density: 70 lb/cu ft; decomposes to monohydrate at 100 °C; soluble in water; slightly soluble in alcohol; insoluble in hydrocarbons; aqueous solutions are strongly acidic; aqueous solutions will precipitate potassium ions and amino acids from solution; aqueous solutions are decomposed by bases and heat. /Zirconium sulfate tetrahydrate/ | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS RN |
14644-61-2, 14475-73-1 | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, zirconium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(IV) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01SJA33642 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
410 °C | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Zirconium sulfate can exist in various hydrated forms. The most common form is zirconium sulfate tetrahydrate, with the molecular formula Zr(SO₄)₂·4H₂O and a molecular weight of 355.41 g/mol.
ANone: Several spectroscopic techniques are employed to characterize zirconium sulfate, including:
- X-ray diffraction (XRD): Used to determine the crystalline phases present in the material, differentiating between the amorphous, tetragonal, and monoclinic forms of zirconium oxide present. [, , ]
- X-ray fluorescence (XRF): Used to analyze the elemental composition, confirming the presence of zirconium, sulfur, and other elements like titanium or hafnium. []
- X-ray photoelectron spectroscopy (XPS): Used to study the chemical state and surface composition, revealing the interaction of zirconium sulfate with supports like HMS. []
- Fourier transform infrared spectroscopy (FTIR): Employed to identify functional groups and study the acidity of the material, differentiating between Lewis and Brønsted acid sites. [, , ]
- UV-Vis Diffuse Reflectance Spectroscopy: Provides information on the coordination environment of zirconium within the material. []
ANone: Yes, zirconium sulfate can be effectively supported on various materials to enhance its catalytic performance and stability. These supports include:
- Zirconia: Supporting zirconium sulfate on zirconia can increase its surface area and acidity, leading to enhanced catalytic activity in reactions such as 2-propanol dehydration and cumene dealkylation. []
- Activated carbon (AC): Supporting zirconium sulfate on activated carbon can result in a water-tolerant solid acid catalyst with improved activity and hydrophobicity compared to unsupported zirconium sulfate. This supported catalyst has shown effectiveness in esterification reactions. []
- Hexagonal mesoporous silica (HMS): Zirconium sulfate can be impregnated on HMS to create a stable catalyst with a high surface area. This catalyst has shown promise in the esterification of bulky organic molecules, such as gossypol. [, ]
A: Zirconium sulfate is recognized as a solid acid catalyst and exhibits activity in various organic reactions. Its catalytic properties are primarily attributed to the presence of both Lewis and Brønsted acid sites on its surface. [, ]
ANone: Zirconium sulfate finds application as a catalyst in a variety of organic reactions, including:
- Synthesis of 2-ethoxyethyl acetate: Studies have explored the use of silica-supported zirconium sulfate tetrahydrate as a catalyst for this reaction. The strong interaction between the active compound and the support through hydrogen bonding and dehydration contributes to the high catalytic activity. [] Theoretical investigations using the ASED-MO method have provided insights into the reaction mechanism, suggesting the adsorption of 2-ethoxyethanol on the catalyst surface through hydrogen bonding. []
- Catalytic cracking of Cornus wilsoniana oil: Research has shown that KF-modified catalysts, particularly KF supported on CaO, exhibit higher catalytic activity compared to lanthanum oxide, zirconium sulfate, and calcium oxide alone in this process. While zirconium sulfate showed catalytic activity, its efficiency was lower compared to the KF-modified catalysts. []
- Synthesis of 7-hydroxy-4-methylcoumarin: Zirconium sulfate tetrahydrate has demonstrated effective catalytic activity in the synthesis of 7-hydroxy-4-methylcoumarin from 1,3-benzenediol and ethyl acetoacetate under microwave irradiation. []
- Friedel-Crafts alkylation of p-cresol: Sulfated zirconia has been investigated as a catalyst for the alkylation of p-cresol with cyclohexene. Studies revealed that sulfated zirconia exhibited higher activity and selectivity for the O-alkylated product compared to other catalysts such as dodecatungstophosphoric acid (DTP) supported on K10 clay and ZnCl2/K10. []
- Dehydration of 1,4-butanediol to tetrahydrofuran (THF): Zirconium sulfate has shown promise as a catalyst for the efficient and safe dehydration of 1,4-butanediol to THF. Pretreating the catalyst at high temperatures with an inert gas further enhances its activity. [, ]
- Esterification reactions:
- Zirconium sulfate tetrahydrate has been successfully used as a solid acid catalyst for the methyl esterification of rapeseed oil sediment to reduce its acid value and improve its suitability for biodiesel production. []
- A novel fibrous zirconium sulfate solid acid catalyst, prepared using collagen fiber as a matrix, has demonstrated high catalytic activity in the esterification of acrylic acid and n-octanol for the synthesis of n-butyl acetate. []
A: Yes, computational chemistry techniques like the ASED-MO method (including atomic repellent energy) have been employed to investigate the surface structure and catalytic mechanisms of zirconium sulfate. [, ]
- Surface Structure: ASED-MO calculations have been used to study the interaction of zirconium sulfate tetrahydrate with silica support, showing that strong hydrogen bonding and dehydration contribute to the uniform dispersion of the active compound on the support. []
- Reaction Mechanisms: This method has also been used to study the mechanism of 2-ethoxyethyl acetate synthesis by layered zirconium sulfate tetrahydrate. The calculations provided insights into the adsorption pattern of reactants on the catalyst surface and the energy profile of the reaction pathway. []
ANone: Zirconium sulfate is soluble in water, but its solubility is affected by factors such as temperature, pH, and the presence of other ions.
ANone: Yes, several alternatives to zirconium sulfate exist, depending on the specific application. For example:
- Catalysts: Several other solid acid catalysts can be used as alternatives to zirconium sulfate, such as zeolites, heteropolyacids, ion-exchange resins, and other metal oxides like titanium dioxide. The choice of catalyst depends on the specific reaction, desired selectivity, and cost considerations. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


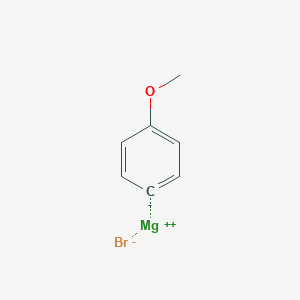

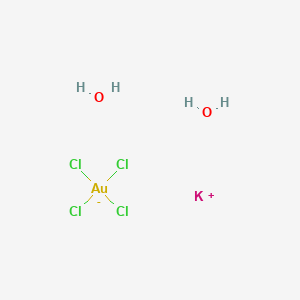
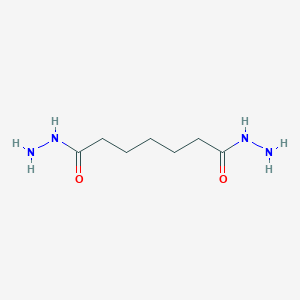

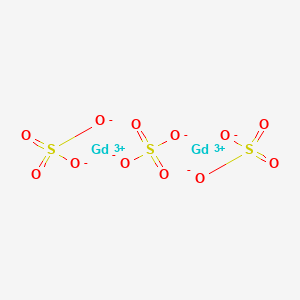
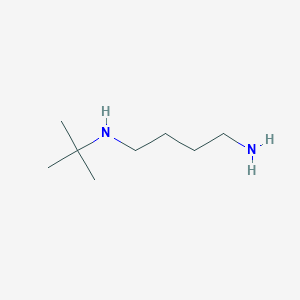
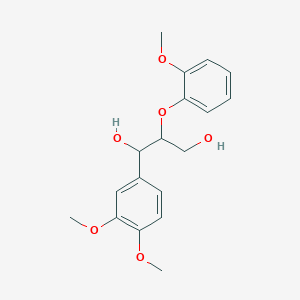

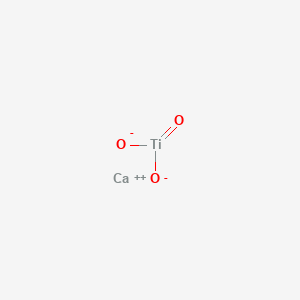
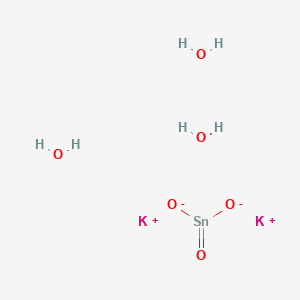
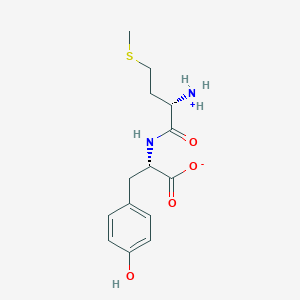
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)